molecular formula C6H12N2O B1198642 3-Aminoazepan-2-one CAS No. 671-42-1

3-Aminoazepan-2-one

Cat. No.: B1198642
CAS No.: 671-42-1
M. Wt: 128.17 g/mol
InChI Key: BOWUOGIPSRVRSJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Aminoazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Safety and Hazards

3-Aminoazepan-2-one is harmful if swallowed and causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact . If swallowed, it is advised to call a poison center or doctor/physician .

Future Directions

The global market size of 3-aminoazepan-2-one is expected to grow, indicating potential future directions for research and development . It is a key building block in the synthesis of a range of drugs, including antibiotics, anti-inflammatory agents, and anti-cancer drugs . It is also used as an intermediate in the synthesis of fungicides and herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminoazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 6-aminohexanoic acid, which undergoes intramolecular condensation to form the azepanone ring. Another method includes the use of 1,4-protected piperazine-2,5-diones and alkynes as starting materials, which undergo Michael addition, nucleophilic attack, and keto-enol tautomerization to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted azepanones, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-aminoazepan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    3-Aminopiperidin-2-one: This compound has a similar structure but with a six-membered ring.

    3-Aminopiperidine-2,6-dione: Another related compound with a different ring structure and functional groups.

Uniqueness: 3-Aminoazepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-aminoazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWUOGIPSRVRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883255
Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-42-1, 17929-90-7
Record name 3-Aminoazepan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671-42-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Record name 17929-90-7
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Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Record name 3-aminohexahydro-2H-azepin-2-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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